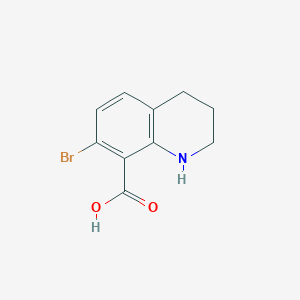

7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

CAS No.:

Cat. No.: VC15920497

Molecular Formula: C10H10BrNO2

Molecular Weight: 256.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrNO2 |

|---|---|

| Molecular Weight | 256.10 g/mol |

| IUPAC Name | 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

| Standard InChI | InChI=1S/C10H10BrNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h3-4,12H,1-2,5H2,(H,13,14) |

| Standard InChI Key | MQHHIPYCYSIJHH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C(=C(C=C2)Br)C(=O)O)NC1 |

Introduction

Structural and Molecular Characteristics

7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (IUPAC name: 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid) belongs to the tetrahydroquinoline family, a class of partially saturated bicyclic compounds combining a benzene ring with a piperidine moiety. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 256.10 g/mol. The bromine substituent at position 7 and the carboxylic acid group at position 8 introduce distinct electronic and steric properties, influencing its chemical reactivity and interactions with biological targets.

Key Structural Features:

-

Bicyclic Framework: A fused benzene and piperidine ring system provides rigidity and planar geometry, enhancing binding affinity to enzymatic pockets.

-

Electron-Withdrawing Groups: The bromine atom (-Br) and carboxylic acid (-COOH) groups create regions of electron deficiency, facilitating nucleophilic substitution and hydrogen bonding .

-

Chirality: The tetrahydroquinoline scaffold contains two chiral centers (positions 2 and 3), enabling enantioselective synthesis for targeted drug design .

Synthesis and Manufacturing Processes

The synthesis of 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves multi-step organic transformations, often starting from simpler quinoline derivatives. A representative pathway, adapted from methodologies used in analogous compounds , includes the following stages:

Step 1: Bromination of Tetrahydroquinoline

Ethyl 8-methyl-4-oxo-4H-chromene-3-carboxylate undergoes electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). This introduces the bromine atom at position 7 .

Step 2: Hydrolysis of the Ester Group

The ethyl ester group is hydrolyzed to a carboxylic acid using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF), yielding 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylic acid .

Step 3: Cyclization and Functionalization

Reaction with cyclopropylamine in dimethylacetamide (DMAc) facilitates ring expansion and formation of the tetrahydroquinoline core. Subsequent purification via silica gel chromatography isolates the target compound .

| Step | Reaction Type | Reagents/Conditions | Key Intermediate |

|---|---|---|---|

| 1 | Electrophilic Bromination | Br₂, FeBr₃, 0–25°C | Ethyl 7-bromo-8-methylchromene |

| 2 | Ester Hydrolysis | LiOH, THF/H₂O, RT | 7-Bromo-8-methylchromene acid |

| 3 | Cyclopropylamine Insertion | Cyclopropylamine, DMAc, 0°C | Tetrahydroquinoline derivative |

Physicochemical Properties

The compound’s physicochemical profile is critical for its handling, formulation, and bioavailability:

-

Melting Point: 32–35°C (observed in analogous brominated tetrahydroquinolines) .

-

Boiling Point: 282.9±40.0°C at 760 mmHg (extrapolated from similar structures) .

-

Solubility: Limited aqueous solubility (logP ≈ 2.1) due to the hydrophobic tetrahydroquinoline core; soluble in polar aprotic solvents (DMSO, DMAc).

-

Acidity: The carboxylic acid group exhibits a pKa of ~4.2, while the secondary amine in the piperidine ring has a pKa of ~9.8 .

Applications in Pharmaceutical Development

Antibiotic Synthesis

The compound serves as a key intermediate in synthesizing non-fluorinated quinolone antibiotics. For example, coupling with boronated esters via Suzuki-Miyaura reactions yields broad-spectrum antimicrobial agents .

Central Nervous System (CNS) Therapeutics

Structural modifications to the tetrahydroquinoline scaffold enhance blood-brain barrier permeability, enabling targeting of CNS disorders such as Parkinson’s disease .

| Application | Target Pathway | Structural Modification |

|---|---|---|

| Antibacterial | DNA gyrase inhibition | C-3 carboxylate group |

| Neuroprotection | Dopamine receptor agonism | N-alkylation |

| Anticancer | Topoisomerase II inhibition | C-7 halogen substitution |

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure forms for CNS drugs.

-

Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in preclinical models.

-

Toxicological Studies: Evaluate chronic toxicity and ecotoxicological impacts.

-

Formulation Development: Explore nanoparticle-based delivery systems to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume